molecular formula C18H18F3NO4 B2375740 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1171024-63-7

2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2375740
CAS No.: 1171024-63-7
M. Wt: 369.34
InChI Key: GKEOFJSGDKKHCW-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex organic compound characterized by the presence of methoxy groups, a trifluoromethyl group, and a phenoxyethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-(trifluoromethyl)phenoxy)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the overall structure and functional groups.

    2,3-Dimethoxybenzamide: Lacks the trifluoromethyl and phenoxyethyl groups, resulting in different chemical properties and applications.

Uniqueness

2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups enhances its stability and potential for diverse applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-24-15-8-4-7-14(16(15)25-2)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEOFJSGDKKHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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